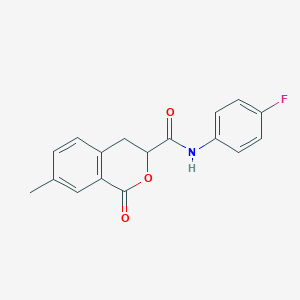

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドは、イソクロメン誘導体のクラスに属する合成有機化合物です。この化合物は、イソクロメンコアに結合したフルオロフェニル基、メチル基、およびカルボキサミド基の存在によって特徴付けられます。

準備方法

合成経路と反応条件

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドの合成は、通常、以下の手順を伴います。

イソクロメンコアの形成: イソクロメンコアは、適切な前駆体の環化反応によって合成することができます。たとえば、置換されたベンズアルデヒドは、酸性条件下で適切なジエンと環化反応を起こし、イソクロメン環を形成します。

フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入することができます。フルオロベンゼン誘導体は、適切な求核試薬と反応して、フルオロフェニル基をイソクロメンコアに結合させることができます。

カルボキサミドの形成: カルボキサミド基は、アミド化反応によって導入することができます。アミン誘導体は、カルボン酸またはその誘導体と反応して、カルボキサミド基を形成することができます。

工業生産方法

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドの工業生産には、上記の合成経路の最適化が含まれ、より高い収率と純度を達成することができます。これには、触媒の使用、反応条件の最適化、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応解析

反応の種類

酸化: この化合物は、特にイソクロメン環に結合したメチル基で、酸化反応を起こす可能性があります。過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 還元反応は、イソクロメン環のカルボニル基で起こる可能性があります。水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: フルオロフェニル基は、特に求核芳香族置換で、置換反応を起こす可能性があります。メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーション。

置換: メトキシドナトリウム、tert-ブトキシドカリウム、その他の求核試薬。

主な生成物

酸化: カルボン酸またはケトンの形成。

還元: アルコールまたはアルカンの形成。

置換: 置換されたフルオロフェニル誘導体の形成。

科学研究の応用

化学: この化合物は、より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。

医学: この化合物は、特に特定の生体経路を標的とする新薬の開発における潜在的な治療的用途について探求されています。

工業: ポリマーやコーティングなどの特定の特性を持つ材料の開発に使用されます。

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isochromene ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions can occur at the carbonyl group of the isochromene ring. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorophenyl derivatives.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用機序

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗癌効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なる場合があります。

類似の化合物との比較

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドは、次のような他の類似の化合物と比較することができます。

N-(4-フルオロフェニル)ベンズアミド: この化合物は、フルオロフェニル基とカルボキサミド基も含まれていますが、イソクロメンコアはありません。化学的および生物学的特性は異なります。

N-(4-フルオロフェニル)-2-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミド: この化合物は、構造が類似していますが、イソクロメン環上の置換パターンが異なります。反応性や生物活性は異なる場合があります。

N-(4-クロロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミド:

N-(4-フルオロフェニル)-7-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-3-カルボキサミドの独自性は、特定の置換パターンと、異なる化学的および生物学的特性を与えることができるフルオロフェニル基の存在にあります。

類似化合物との比較

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

N-(4-fluorophenyl)benzamide: This compound also contains a fluorophenyl group and a carboxamide group but lacks the isochromene core. It has different chemical and biological properties.

N-(4-fluorophenyl)-2-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the isochromene ring. It may exhibit different reactivity and biological activities.

N-(4-chlorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties.

生物活性

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound notable for its unique structural features, including an isochromene core and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C17H14FNO3, with a molecular weight of approximately 299.30 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of research include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis.

- Anti-inflammatory Effects : The compound's structure suggests it may influence inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is implicated in various chronic diseases.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Modulation of Signaling Pathways : It could interact with signaling pathways that regulate cell survival and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar structures:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)benzamide | Contains a fluorophenyl and carboxamide group | Lacks isochromene core |

| N-(4-fluorophenyl)-2-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide | Similar structure but different substitution pattern | Variability in reactivity and biological activity |

| N-(4-chlorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene - 3-carboxamide | Contains a chlorophenyl instead of fluorophenyl | Different electronic properties due to chlorine |

The presence of the fluorophenyl group in N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide may impart distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Antitumor Activity : A study demonstrated that derivatives of isochromene exhibited significant cytotoxicity against various cancer cell lines. This suggests that modifications in the structure can enhance therapeutic efficacy.

- Inflammation Modulation : Research on similar compounds indicates their role in inhibiting pro-inflammatory cytokines and modulating the immune response. This aligns with the hypothesized anti-inflammatory effects of N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydro-1H-isocromene-3-carboxamide.

特性

分子式 |

C17H14FNO3 |

|---|---|

分子量 |

299.30 g/mol |

IUPAC名 |

N-(4-fluorophenyl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C17H14FNO3/c1-10-2-3-11-9-15(22-17(21)14(11)8-10)16(20)19-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3,(H,19,20) |

InChIキー |

WMYXTSAAOKIJCB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=C(C=C3)F)C=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。